5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide

Antitumor Screening Cytotoxicity Assay Breast Cancer

The compound 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide (CAS 9006-50-2, molecular formula C6H8N2O4) is classified as an oxazolidinedione derivative, bearing geminal dimethyl substitution at the 5-position and a carboxamide moiety at the 3-position. This structure distinguishes it from the foundational 2,4-oxazolidinedione scaffold.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
CAS No. 9006-50-2
Cat. No. B13391261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide
CAS9006-50-2
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)O1)C(=O)N)C
InChIInChI=1S/C6H8N2O4/c1-6(2)3(9)8(4(7)10)5(11)12-6/h1-2H3,(H2,7,10)
InChIKeyQCVGEOXPDFCNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide (CAS 9006-50-2): Chemical Identity and Procurement Context


The compound 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide (CAS 9006-50-2, molecular formula C6H8N2O4) is classified as an oxazolidinedione derivative, bearing geminal dimethyl substitution at the 5-position and a carboxamide moiety at the 3-position . This structure distinguishes it from the foundational 2,4-oxazolidinedione scaffold. In industrial and research catalogs, CAS 9006-50-2 is a registered identifier, though its assignment is noted to be complex, being historically linked both to this specific small molecule and to biological preparations such as egg white powder . For procurement purposes, verifying the material's identity through its InChI Key (QCVGEOXPDFCNHA-UHFFFAOYSA-N) is critical to ensure the correct chemical entity is sourced .

Why 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide Cannot Be Interchanged with Generic Oxazolidinediones


Direct substitution of 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide with simpler, more common oxazolidinedione analogs like Dimethadione (CAS 695-53-4) is not scientifically sound. The 3-carboxamide functional group fundamentally alters the molecule's hydrogen-bonding capacity, electronic properties, and metabolic liability compared to an N-H or N-methyl analog [1]. This structural divergence can lead to significant differences in physicochemical properties, such as solubility and logP, and in biological contexts, can dictate distinct protein binding and pharmacokinetic profiles, as observed across oxazolidinedione chemical space [2]. The quantitative evidence below demonstrates specific instances where this differentiation is measurable.

Quantitative Evidence for Selecting 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide


In Vitro Antiproliferative Activity Against Human Cancer Lines vs. Untreated Controls

5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide (DMDO) has been reported to significantly inhibit the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro. This is the only available quantitative biological activity data point for the compound . A strong baseline comparison or head-to-head data against its closest structural analog, Dimethadione, is not available in these studies. The observed activity warrants consideration as a potential starting point for medicinal chemistry campaigns, but cannot be claimed as superior to structurally related compounds without direct comparative analysis.

Antitumor Screening Cytotoxicity Assay Breast Cancer Prostate Cancer

Predicted Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Dimethadione

A key structural distinction of 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide is the presence of a primary carboxamide group at N3, replacing the hydrogen atom found in Dimethadione (5,5-dimethyl-2,4-oxazolidinedione). This results in a calculated change in hydrogen bond donors (HBD) from 0 (Dimethadione) to 1 (target compound) and an increase in topological polar surface area (TPSA) [1]. Such differences have a probabilistic impact on oral bioavailability and blood-brain barrier penetration according to standard medicinal chemistry rules (e.g., Lipinski, Veber). This class-level inference suggests the target compound may exhibit different pharmacokinetic behavior compared to its non-carboxamide analog, but this is purely a calculated, not experimentally validated, differentiation.

Drug-likeness Physicochemical Property Prediction Hydrogen Bonding

Chemical Stability and Reactivity: The Carboxamide as a Synthetic Handle vs. N-Methyl Analogs

The 3-carboxamide functionality of the target compound provides a distinct synthetic handle compared to 3-methyl analogs like Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione). The primary amide can undergo dehydration to a nitrile, be hydrolyzed to a carboxylic acid, or participate in further N-acylation reactions, which are not possible for the N-methyl derivative [1]. The general stability of oxazolidinediones is well-known; they are stable compounds, but those with unsubstituted nitrogen are acidic and can react with nucleophiles, leading to ring-opening [2]. The N-carboxamide variant represents a stable intermediate that avoids this acidity while retaining a reactive site for further derivatization, offering a strategic advantage in complex synthesis planning.

Synthetic Chemistry Prodrug Design Chemical Stability

Validated Application Scenarios for 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide


Scaffold for Medicinal Chemistry Exploration in Oncology

The reported, albeit poorly characterized, anti-proliferative activity against MCF-7 and PC-3 cell lines positions 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide as a potential hit-like compound for oncology-focused medicinal chemistry programs. Its selection over inactive or less functionalized oxazolidinedione scaffolds is justified solely by this preliminary activity signal, which requires confirmation and quantitative comparison.

Synthetic Intermediate for Diverse Compound Libraries

The presence of a chemically resilient yet reactive primary carboxamide group makes this compound a superior building block compared to N-methyl analogs like Trimethadione . It allows chemists to synthesize a diverse array of derivatives—nitriles, acids, and amides—from a common intermediate, facilitating structure-activity relationship (SAR) studies [1].

Reference Standard in Analytical Method Development for Complex Mixtures

Due to its unique structural signature and the ambiguity of its CAS number, the pure compound can serve as a critical reference standard for analytical chemists developing LC-MS or HPLC methods to distinguish this small molecule from biological products like ovalbumin that share the same CAS identifier . Its use ensures method specificity and accurate quantitation in complex matrices.

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